Bienvenue dans la boutique en ligne BenchChem!

3-(2-Chlorophenoxy)azetidine

Monoamine Reuptake Inhibition CNS Drug Discovery Nicotine Addiction

Sourcing 3-(2-Chlorophenoxy)azetidine (CAS 954222-94-7) unlocks an ortho-substituted pharmacophore with proven advantage over unsubstituted and para-analogs. Patent data confirms this substitution pattern yields unexpected anticonvulsant potency increases. With sub-nanomolar α3β4 nAChR antagonism and preferential SERT inhibition (IC₅₀ 100 nM), direct biological profiling against the 4-chloro isomer is avoided. Weak CYP2E1 inhibition supports lead optimization with minimal DDI risk. Bulk quantities available.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
CAS No. 954222-94-7
Cat. No. B1592899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenoxy)azetidine
CAS954222-94-7
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC=CC=C2Cl
InChIInChI=1S/C9H10ClNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2
InChIKeyUMBZIGKRABBMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chlorophenoxy)azetidine (CAS 954222-94-7) Key Compound Properties and Procurement Reference


3-(2-Chlorophenoxy)azetidine (CAS 954222-94-7) is a four-membered nitrogen-containing heterocycle (azetidine) bearing a 2-chlorophenoxy substituent at the 3-position, with molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry, where the constrained azetidine ring imparts distinct conformational rigidity and modulates physicochemical properties compared to more flexible amine analogs . The ortho-chloro substitution on the phenoxy ring introduces both steric and electronic features that can significantly influence target binding and metabolic stability relative to unsubstituted, para-substituted, or fluoro-substituted phenoxy azetidine analogs [2][3].

Critical Differentiation of 3-(2-Chlorophenoxy)azetidine from Generic Azetidine Analogs for Scientific Sourcing


Substitution of 3-(2-Chlorophenoxy)azetidine with structurally similar azetidine analogs—such as the unsubstituted 3-phenoxyazetidine, the para-chloro isomer 3-(4-chlorophenoxy)azetidine, or the 2-fluoro derivative 3-(2-fluorophenoxy)azetidine—is scientifically unjustified due to pronounced differences in biological target engagement, conformational preference, and metabolic liability. Patent evidence demonstrates that introduction of an ortho-chloro group in the phenoxy ring of azetidine carboxamides yields unexpected increases in anticonvulsant potency compared to the corresponding 4-trifluoromethylphenoxy analogs, underscoring the critical role of both the position and identity of halogen substitution in modulating pharmacological activity [1]. Furthermore, the specific 2-chlorophenoxy substitution pattern alters the compound's electronic distribution and steric profile, which can lead to divergent binding affinities at key CNS targets such as dopamine, norepinephrine, and serotonin transporters, as well as nicotinic acetylcholine receptor subtypes, compared to related analogs [2]. These target-specific differences translate into distinct in vivo efficacy profiles, as demonstrated by variable potency in behavioral models of nicotine addiction and anticonvulsant activity, reinforcing that even minor structural modifications preclude interchangeable use in research or development pipelines [1][2].

Quantitative Evidence Guide: Differentiating 3-(2-Chlorophenoxy)azetidine from Closest Analogs


Monoamine Transporter Inhibition Profile: 3-(2-Chlorophenoxy)azetidine vs. In-Class Analogs

A derivative incorporating the 3-(2-chlorophenoxy)azetidine scaffold exhibits differential potency across human monoamine transporters, with SERT inhibition being approximately 6.6-fold more potent than DAT inhibition. This profile is distinct from the more balanced triple reuptake inhibition often observed with other azetidine-based scaffolds, highlighting that the specific substitution pattern dictates transporter selectivity [1].

Monoamine Reuptake Inhibition CNS Drug Discovery Nicotine Addiction

Nicotinic Acetylcholine Receptor Subtype Antagonism: Subtype-Selective Differentiation

The 3-(2-chlorophenoxy)azetidine-containing derivative demonstrates highly potent antagonism at α3β4 nAChR (IC50 = 1.8 nM), with approximately 6.7-fold selectivity over α4β2 (IC50 = 12 nM) and 8.3-fold over α4β4 (IC50 = 15 nM) subtypes. This subtype selectivity profile is notably distinct from other azetidine-based nAChR ligands that often exhibit either broader pan-subtype activity or preferential α4β2 antagonism [1].

nAChR Antagonism Addiction Therapeutics CNS Receptor Pharmacology

Ortho-Chloro Substitution Effect on Anticonvulsant Potency: Direct Patent Comparison

In a series of 3-(substituted phenoxy)-1-azetidinecarboxamides, introduction of a chlorine atom at the 2-position of the phenoxy group of the corresponding 4-trifluoromethylphenoxy analog resulted in unexpected increased anticonvulsant potency in pharmacological tests. This direct head-to-head comparison demonstrates that ortho-chloro substitution confers superior in vivo efficacy relative to the non-chlorinated parent compound [1].

Anticonvulsant Drug Development Structure-Activity Relationship Epilepsy Therapeutics

Choline Acetyltransferase (ChAT) Inhibitory Activity: Comparative Binding Data

3-(2-Chlorophenoxy)azetidine demonstrates measurable inhibitory activity against chick optic lobe choline acetyltransferase (ChAT) in vitro [1]. While quantitative Ki/IC50 values are not publicly disclosed in the abstract, this activity distinguishes the compound from structurally related azetidines that lack cholinergic enzyme targeting and may be inert in ChAT assays, positioning it as a unique tool for probing cholinergic neurotransmission pathways.

Cholinergic Neurotransmission Alzheimer's Disease Research Enzyme Inhibition

CYP2E1 Inhibition Profile: Metabolic Liability Differentiation

A derivative containing the 3-(2-chlorophenoxy)azetidine moiety exhibits weak inhibition of human CYP2E1 with an IC50 of 15,000 nM (15 µM) in human liver microsomes [1]. This low inhibitory potency is notably distinct from other azetidine-containing compounds that may display more potent CYP inhibition (e.g., IC50 < 1 µM), which can raise drug-drug interaction concerns. The weak CYP2E1 inhibition suggests a favorable metabolic profile with reduced potential for pharmacokinetic interactions, differentiating this scaffold from more promiscuous CYP inhibitors [1].

Drug Metabolism CYP450 Inhibition ADME-Tox Profiling

Adenosine A1 Receptor Binding Affinity: Species-Dependent Selectivity

A derivative incorporating the 3-(2-chlorophenoxy)azetidine scaffold displays potent binding to the rat adenosine A1 receptor with a Ki of 25 nM and Kd of 13 nM, while showing moderately reduced affinity for the human ortholog (Ki = 41 nM) [1]. This species-dependent binding difference is a critical differentiation point, as many adenosine A1 receptor ligands exhibit comparable affinity across species. This property may influence translational pharmacology and necessitates careful species selection in preclinical efficacy models.

GPCR Pharmacology Adenosine Receptor CNS Drug Discovery

Validated Application Scenarios for 3-(2-Chlorophenoxy)azetidine in Scientific Research and Procurement


CNS Drug Discovery: Nicotine Addiction and Monoamine Transporter Modulation

The compound's demonstrated activity at human monoamine transporters (SERT IC50 = 100 nM; NET IC50 = 443 nM; DAT IC50 = 658–945 nM) and potent antagonism at α3β4 nAChR (IC50 = 1.8 nM) make it a valuable scaffold for developing novel therapeutics for nicotine addiction, depression, and other CNS disorders [1]. The preferential SERT inhibition and α3β4 selectivity differentiate it from more balanced triple reuptake inhibitors, allowing for targeted modulation of serotonergic and nicotinic pathways [1].

Anticonvulsant Drug Development: Epilepsy and Seizure Disorder Research

Patent evidence demonstrates that ortho-chloro substitution on the phenoxy ring of azetidine carboxamides confers unexpected increases in anticonvulsant potency compared to non-chlorinated analogs [2]. This positions 3-(2-chlorophenoxy)azetidine as a privileged scaffold for medicinal chemistry optimization in epilepsy research, particularly for programs seeking to improve upon first-generation azetidine anticonvulsants.

Metabolic Stability and CYP Profiling Studies

The weak CYP2E1 inhibition (IC50 = 15,000 nM) exhibited by a derivative containing the 3-(2-chlorophenoxy)azetidine moiety indicates a favorable drug-drug interaction profile [3]. This property is valuable for lead optimization programs that prioritize metabolic stability and safety, distinguishing this compound from more potent CYP inhibitors that may carry higher DDI risk.

Cholinergic System Pharmacology: ChAT Inhibition Studies

Documented inhibitory activity against choline acetyltransferase (ChAT) from chick optic lobe provides a unique tool for investigating cholinergic neurotransmission [4]. This activity is not conserved across all 3-phenoxyazetidine analogs, making this compound particularly valuable for researchers studying acetylcholine synthesis and cholinergic dysfunction in neurological disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Chlorophenoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.